N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide
Description
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule featuring a cyclopenta[b]thiophene scaffold substituted with a cyano group at position 3 and a 1-tosylpiperidine-4-carboxamide moiety at position 2. This compound belongs to a class of heterocyclic derivatives designed for anticancer applications, particularly targeting tyrosine kinase receptors . Its structure combines a rigid bicyclic thiophene core with a sulfonamide-linked piperidine group, which enhances target binding and metabolic stability .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-5-7-16(8-6-14)29(26,27)24-11-9-15(10-12-24)20(25)23-21-18(13-22)17-3-2-4-19(17)28-21/h5-8,15H,2-4,9-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHVUQHTVFKJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C4=C(S3)CCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 302.39 g/mol |
| LogP | 3.3627 |
| Polar Surface Area | 40.738 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds with similar thiophene structures exhibit significant antiproliferative activity . The proposed mechanism involves the disruption of tubulin polymerization , leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that such compounds can induce G2/M phase accumulation, which is critical for halting cell division and promoting programmed cell death.
Anticancer Activity
A related study highlighted the effectiveness of thiophene derivatives in inhibiting cancer cell proliferation. For instance, a compound structurally similar to this compound demonstrated submicromolar growth inhibition (GI50) values across various cancer cell lines:
| Cell Line | GI50 (μM) |
|---|---|
| A549 | 0.69 |
| OVACAR-4 | 2.01 |
| T47D | 0.362 |
| CAKI-1 | 0.69 |
These values indicate strong antiproliferative effects compared to standard chemotherapeutics like nocodazole, which had higher GI50 values in the same assays .
Case Studies
Case Study 1: In Vitro Analysis
In vitro studies using A549 lung cancer cells revealed that the compound induced apoptosis through caspase activation (caspase 3, 8, and 9). The treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its potential as an anticancer agent.
Case Study 2: In Vivo Efficacy
Further investigations included in vivo studies utilizing a CT26 murine model. The results indicated significant tumor growth reduction in treated groups compared to controls, supporting the compound's efficacy in a living organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity and structural features of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide are contextualized below through comparisons with analogous compounds. Key differentiating factors include substituent groups, ring size, and mechanisms of action.
Structural Analogues with Anticancer Activity
Key Observations :
- The target compound shares the cyclopenta[b]thiophene core with derivatives from Said and Elshihawy but replaces the pyridylsulfonyl or triazine groups with a tosylpiperidine-carboxamide chain. This substitution may enhance solubility or receptor affinity .
- Compounds 24 and 25 exhibit nanomolar potency against MCF7 cells, suggesting that the target compound’s structural framework is conducive to high activity. The absence of reported IC₅₀ values for the target compound leaves room for further experimental validation .
- Bulky sulfonamide groups (e.g., in Compound 26) reduce activity (IC₅₀ >10 µM), indicating that substituent size and electronic properties critically influence efficacy .
Role of the Tosylpiperidine Group
The 1-tosylpiperidine-4-carboxamide moiety distinguishes the target compound from analogues like 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide (), which features a diethylsulfamoylbenzamide group. The tosyl (p-toluenesulfonyl) group likely improves hydrophobic interactions with kinase ATP-binding pockets, while the piperidine ring may enhance conformational flexibility . In contrast, bromo-substituted derivatives (e.g., 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide) exhibit reduced activity, highlighting the importance of substituent electronegativity .
Impact of Ring Size and Core Modifications
- Cyclohepta[b]thiophene derivatives (e.g., N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-acetamide) show lower activity due to increased ring flexibility, which may disrupt target binding .
- Fused triazine-thiophene systems (e.g., compound 25) retain high activity, suggesting that planar heterocyclic extensions preserve interactions with kinase domains .
Q & A
What are the critical steps in synthesizing this compound, and how are reaction conditions optimized to maximize yield?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of the thiophene core, introduction of the cyano group, and coupling with the tosylpiperidine-carboxamide moiety. Key steps include:
- Cyclopenta[b]thiophene core formation : Cyclocondensation of precursor dihydrothiophenes under acidic conditions .
- Cyano group introduction : Nitrile substitution via nucleophilic displacement or oxidation of amines .
- Coupling with tosylpiperidine : Amide bond formation using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous solvents like DMF or THF .
Optimization factors :- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side reactions; lower temperatures (0–25°C) favor selectivity .
- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates .
Which analytical techniques are essential for characterizing this compound and its intermediates?
Level: Basic
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopenta-thiophene aromaticity) and confirms amide bond formation .
- 2D NMR (HSQC, HMBC) : Resolves structural ambiguities in congested spectral regions .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray Crystallography : Resolves bond angles and torsional strain in the cyclopenta-thiophene core .
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
How can Design of Experiments (DoE) methodologies improve the efficiency of synthesizing derivatives of this compound?
Level: Advanced
Methodological Answer:
DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) and analyzing interactions:
- Factorial Designs : Identify critical factors (e.g., solvent polarity’s impact on coupling efficiency) .
- Response Surface Methodology (RSM) : Optimizes yield and purity by modeling non-linear relationships between variables .
- Case Example : A Central Composite Design (CCD) was applied to optimize amide coupling, revealing that DMF as a solvent and 1.2 equiv of EDCI maximized yield (85%) while minimizing racemization .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Level: Advanced
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., conformational flexibility) or impurities. Strategies include:
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for ¹³C chemical shifts) .
- Variable Temperature NMR : Detect rotational barriers in amide bonds or tosyl groups .
- HPLC-Purified Samples : Eliminate impurities causing unexpected MS/MS fragments .
- Crystallography : Absolute configuration confirmation to resolve stereochemical ambiguities .
What computational approaches are effective in designing novel derivatives with enhanced bioactivity?
Level: Advanced
Methodological Answer:
- Quantum Chemical Calculations (DFT) : Predict reactivity of the cyano group and cyclopenta-thiophene ring (e.g., Fukui indices for electrophilic attack sites) .
- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinase active sites) .
- Machine Learning (ML) : Train models on existing SAR data to prioritize synthetic targets with predicted IC₅₀ values < 100 nM .
How does the compound’s molecular structure influence its stability under varying pH conditions?
Level: Advanced
Methodological Answer:
- pH-Sensitive Groups :
- Cyano Group : Stable in neutral to acidic conditions but hydrolyzes to carboxylic acids under strong alkaline conditions (pH > 10) .
- Tosyl Group : Susceptible to nucleophilic cleavage (e.g., by thiols) in basic media .
- Stability Testing Protocol :
- Incubate the compound in buffers (pH 2–12) at 37°C for 24h.
- Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS .
What strategies are recommended for scaling up the synthesis while maintaining reproducibility?
Level: Advanced
Methodological Answer:
- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., FTIR for intermediate formation) .
- Quality by Design (QbD) : Define Critical Quality Attributes (CQAs) such as particle size and polymorphic form .
- Case Study : Pilot-scale reactions (10 L batch) achieved 78% yield by maintaining strict temperature control (±2°C) and using a gradient crystallization protocol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
